Cas no 65746-45-4 (1-4-(Benzyloxy)phenylethanamine)

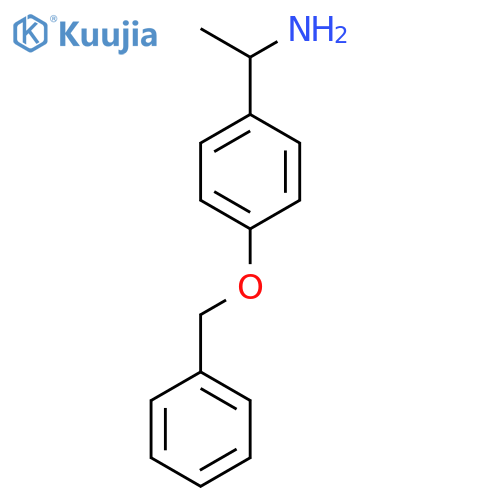

65746-45-4 structure

商品名:1-4-(Benzyloxy)phenylethanamine

1-4-(Benzyloxy)phenylethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-(Benzyloxy)phenyl)ethanamine

- 1-(4-BENZYLOXYPHENYL)ETHYLAMINE

- 1-(4-phenylmethoxyphenyl)ethanamine

- CS-0454687

- Benzenemethanamine, alpha-methyl-4-(phenylmethoxy)-, (S)- (9CI)

- C78386

- 1-[4-(benzyloxy)phenyl]ethan-1-amine

- Benzenemethanamine, alpha-methyl-4-(phenylmethoxy)-, (alphaR)-

- EN300-33172

- DTXSID10276633

- AKOS000146497

- SCHEMBL6376299

- 1-[4-(BENZYLOXY)PHENYL]ETHANAMINE

- FS-6183

- 65746-45-4

- SB79640

- 1-(4-(Benzyloxy)phenyl)ethan-1-amine

- MFCD05215340

- (R)-1-[4-(Benzyloxy)phenyl]ethanamine

- MFCD06762033

- MFCD06762032

- SY383248

- SY383246

- (R)-1-(4-(benzyloxy)phenyl)ethan-1-amine

- SY383249

- (S)-1-[4-(Benzyloxy)phenyl]ethanamine

- 1-4-(Benzyloxy)phenylethanamine

-

- MDL: MFCD05215340

- インチ: 1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3

- InChIKey: QMDCQFSPDUEVRF-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C(C)N

計算された属性

- せいみつぶんしりょう: 227.131014166g/mol

- どういたいしつりょう: 227.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-4-(Benzyloxy)phenylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 080263-1g |

1-(4-Benzyloxyphenyl)ethylamine |

65746-45-4 | 98% | 1g |

£170.00 | 2022-03-01 | |

| Enamine | EN300-33172-2.5g |

1-[4-(benzyloxy)phenyl]ethan-1-amine |

65746-45-4 | 95.0% | 2.5g |

$589.0 | 2025-03-18 | |

| TRC | B140325-100mg |

1-[4-(Benzyloxy)phenyl]ethanamine |

65746-45-4 | 100mg |

$ 135.00 | 2022-06-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 162231-1g |

1-[4-(Benzyloxy)phenyl]ethanamine |

65746-45-4 | 1g |

6257.0CNY | 2021-07-13 | ||

| TRC | B140325-50mg |

1-[4-(Benzyloxy)phenyl]ethanamine |

65746-45-4 | 50mg |

$ 85.00 | 2022-06-01 | ||

| eNovation Chemicals LLC | Y1238468-50mg |

1-[4-(benzyloxy)phenyl]ethanamine |

65746-45-4 | 98% | 50mg |

$340 | 2023-05-17 | |

| Advanced ChemBlocks | P36783-5G |

1-(4-(Benzyloxy)phenyl)ethanamine |

65746-45-4 | 95% | 5G |

$720 | 2023-09-15 | |

| Enamine | EN300-33172-0.1g |

1-[4-(benzyloxy)phenyl]ethan-1-amine |

65746-45-4 | 95.0% | 0.1g |

$282.0 | 2025-03-18 | |

| Enamine | EN300-33172-5.0g |

1-[4-(benzyloxy)phenyl]ethan-1-amine |

65746-45-4 | 95.0% | 5.0g |

$1034.0 | 2025-03-18 | |

| 1PlusChem | 1P00FKM7-25g |

1-[4-(Benzyloxy)phenyl]ethanamine |

65746-45-4 | 98% | 25g |

$4459.00 | 2025-02-27 |

1-4-(Benzyloxy)phenylethanamine 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

65746-45-4 (1-4-(Benzyloxy)phenylethanamine) 関連製品

- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬